Enhanced Synthetic Yield via N1-Boc Protection in Mitsunobu Cyclodehydration
The N1-Boc protecting group in 1-Boc-4-cyclopropyl-1H-indazole enables superior synthetic yields compared to unprotected indazole scaffolds. Primary anilines activated with a Boc group furnished N1-Boc protected 1H-indazoles in good to excellent yields, whereas secondary anilines without Boc activation gave lower yields of N1-substituted indazoles directly [1]. This demonstrates the synthetic advantage of using Boc-protected intermediates like 1-Boc-4-cyclopropyl-1H-indazole in constructing the 1H-indazole nucleus.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Good to excellent yields (qualitative, exact values not specified for target compound) |
| Comparator Or Baseline | Unprotected N1-substituted 1H-indazoles (yield lower, not quantified) |
| Quantified Difference | Substantial improvement in yield (qualitative) |
| Conditions | Mitsunobu cyclodehydration of ortho-aminobenzoximes |
Why This Matters
Higher synthetic yields translate to more efficient and cost-effective production of downstream kinase inhibitors, a critical factor in procurement decisions for medicinal chemistry programs.
- [1] Morel, Y. et al. Construction of 1H-indazoles from ortho-aminobenzoximes by the Mitsunobu reaction. Tetrahedron Letters. 2019, 60, 151052. View Source
